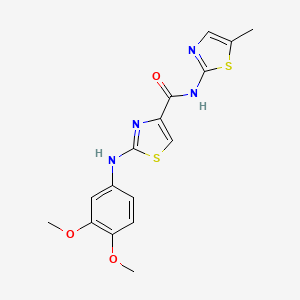

2-((3,4-dimethoxyphenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxamide

Description

2-((3,4-Dimethoxyphenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxamide is a thiazole-based small molecule characterized by a central thiazole ring substituted at the 4-position with a carboxamide group. The carboxamide moiety is further functionalized with a 5-methylthiazol-2-yl group, while the 2-position of the thiazole core bears a 3,4-dimethoxyphenylamino substituent. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in oncology and infectious diseases.

Properties

IUPAC Name |

2-(3,4-dimethoxyanilino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S2/c1-9-7-17-15(25-9)20-14(21)11-8-24-16(19-11)18-10-4-5-12(22-2)13(6-10)23-3/h4-8H,1-3H3,(H,18,19)(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAADKPFLHBGRBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=CSC(=N2)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-dimethoxyphenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-dimethoxyphenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

- A thiazole ring which contributes to its biological activity.

- A carboxamide group that enhances solubility and interaction with biological targets.

- A dimethoxyphenyl moiety , which may facilitate interactions through hydrogen bonding and π-π stacking.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various cellular targets, leading to apoptosis in cancer cells. Notable findings include:

- Selectivity Against Cancer Cell Lines : Studies have demonstrated that similar thiazole derivatives show selectivity against human lung adenocarcinoma cells (A549) and glioblastoma cells (U251). For instance, compounds derived from thiazoles have been reported to have IC50 values indicating potent activity against these cell lines .

- Mechanisms of Action : The mechanisms often involve the induction of apoptosis and inhibition of specific pathways associated with cancer cell proliferation. For example, compounds exhibiting a methoxy group on the phenyl ring have shown enhanced anticancer activity due to improved binding affinity to target proteins involved in cell survival .

Anticonvulsant Properties

The anticonvulsant potential of thiazole derivatives has been explored in various studies. The compound has been assessed for its effectiveness in models of induced seizures:

- Efficacy in Animal Models : Compounds related to 2-((3,4-dimethoxyphenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxamide have shown promising results in picrotoxin-induced convulsion models, indicating their potential as anticonvulsants. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the thiazole ring enhance anticonvulsant effects .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties:

- Broad-Spectrum Activity : Research has indicated that compounds similar to 2-((3,4-dimethoxyphenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxamide exhibit activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum efficacy is attributed to the ability of the compound to disrupt bacterial cell wall synthesis and function .

Summary of Applications

| Application Type | Key Findings |

|---|---|

| Anticancer | Selective toxicity towards cancer cell lines; mechanisms involve apoptosis induction. |

| Anticonvulsant | Effective in animal seizure models; structure modifications enhance activity. |

| Antimicrobial | Broad-spectrum efficacy against various bacteria; effective against resistant strains. |

Mechanism of Action

The mechanism of action of 2-((3,4-dimethoxyphenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Thiazole Derivatives with Aromatic Substituents

- 2-Phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide (Compound 5, ): Structural Differences: The target compound features a 3,4-dimethoxyphenylamino group and a 5-methylthiazol-2-yl carboxamide, whereas Compound 5 has a 3,4,5-trimethoxyphenyl group and a simple phenyl substituent. Synthesis: Both compounds utilize carboxamide coupling reactions. Compound 5 was synthesized via EDCI/HOBt-mediated coupling, achieving an 89.7% yield, compared to the target compound’s unspecified method . The trimethoxy substitution in Compound 5 may enhance hydrophobicity compared to the dimethoxy group in the target compound .

Pyridinyl-Thiazole Carboxamides ()

- Biological Implications: Pyridinyl groups may improve solubility but reduce metabolic stability compared to thiazole substituents .

Thiadiazole and Oxadiazole Analogs

- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (): Structural Differences: Replaces the thiazole core with a 1,3,4-thiadiazole ring.

- N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine () :

Carboxamide Variants with Aliphatic Substituents

- 5-(Cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide (): Structural Differences: Substitutes the 3,4-dimethoxyphenyl group with a cyclohexane moiety, increasing hydrophobicity. This modification could enhance membrane permeability but reduce solubility .

Anticancer Activity

Thiazole derivatives like Compound 5 () demonstrate anticancer properties, likely due to interactions with tubulin or kinase targets.

Antioxidant Properties

Thiazole and thiadiazole secondary amines () exhibit antioxidant effects via free radical scavenging. The target compound’s methoxy groups could enhance electron donation, potentiating similar activity .

Antimicrobial and Fungicidal Effects

Thiadiazole derivatives () show fungicidal activity, possibly through inhibition of fungal cytochrome P450 enzymes. While the target compound lacks direct evidence, its structural similarity to thiadiazoles warrants exploration in this domain .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Molecular weights estimated based on structural analogs due to incomplete data.

Biological Activity

2-((3,4-dimethoxyphenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This compound exhibits a unique structural framework that contributes to its diverse pharmacological properties, including cytotoxicity against cancer cells and modulation of receptor activities.

Structural Characteristics

The compound features:

- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.

- Carboxamide Group : Enhances solubility and biological activity.

- Dimethoxyphenyl Substitution : Imparts additional electronic properties that may influence its interaction with biological targets.

Cytotoxicity

Recent studies have demonstrated that 2-((3,4-dimethoxyphenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that this compound led to cell viability rates dropping below 6.79% in certain cancer cell lines, indicating potent anti-cancer properties .

The compound acts as a negative allosteric modulator of AMPA receptors, specifically the GluA2 subtype. This modulation can significantly affect synaptic transmission and has implications for neurological disorders .

Structure-Activity Relationship (SAR)

The efficacy of thiazole derivatives is often related to their structural components. The presence of electron-donating groups such as methoxy at specific positions enhances the biological activity of these compounds. For example, the methyl group at the 5-position of the thiazole ring has been correlated with increased cytotoxicity .

Comparative SAR Analysis

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| 2-((3,4-dimethoxyphenyl)amino)... | 1.61 | High cytotoxicity |

| N-(4-(tert-butyl)phenyl)... | 1.98 | Moderate cytotoxicity |

| N-(3,5-dimethoxyphenyl)... | Varies | Variable activity |

Case Studies

- Cancer Research : In vitro studies on various cancer cell lines showed that compounds similar to 2-((3,4-dimethoxyphenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxamide exhibit significant anti-proliferative effects. The research indicated that modifications in the thiazole structure can lead to improved therapeutic profiles against specific cancer types .

- Neurological Applications : The modulation of AMPA receptors suggests potential applications in treating neurodegenerative diseases. The ability to alter receptor activity could pave the way for developing therapies aimed at conditions such as Alzheimer's disease .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-((3,4-dimethoxyphenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : Utilize coupling reagents such as EDCI/HOBt to facilitate amide bond formation between the thiazole-4-carboxylic acid and the 5-methylthiazol-2-amine precursor. Solvent selection (e.g., DMF or acetonitrile) and pH control (neutral to slightly acidic) are critical to minimize side reactions. Reaction temperatures should be maintained at 20–25°C during coupling steps to avoid decomposition .

- Optimization : Screen solvents (dioxane, DMF, acetonitrile) and catalysts (triethylamine, potassium carbonate) to improve yields. For example, triethylamine in dioxane enhances nucleophilic substitution efficiency in thiazole synthesis .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- 1H/13C NMR : Confirm the presence of key functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole ring protons at δ 7.2–8.5 ppm) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Anticancer Screening : Use cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Compare IC50 values with structurally related thiazole derivatives (e.g., 2-phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide, IC50 = 12 μM) .

- Antimicrobial Testing : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Approach : Synthesize analogs with variations in the 3,4-dimethoxyphenyl group (e.g., replace methoxy with halogen or alkyl groups) and the 5-methylthiazole moiety (e.g., substituent position or heterocycle replacement). Test analogs in parallel for cytotoxicity and selectivity .

- Data Analysis : Use multivariate regression models to correlate substituent electronic/hydrophobic properties (e.g., Hammett constants, logP) with activity trends .

Q. What mechanistic studies are recommended to elucidate its mode of action in cancer cells?

- Experimental Design :

- Target Identification : Perform kinase inhibition profiling (e.g., EGFR, VEGFR) using recombinant enzyme assays .

- Apoptosis Assays : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) to confirm pro-apoptotic effects .

- Transcriptomics : Conduct RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

- Troubleshooting :

- Pharmacokinetics : Assess plasma stability (e.g., HPLC monitoring over 24 hours) and metabolic degradation pathways (e.g., liver microsome assays) to identify poor bioavailability .

- Formulation : Test solubility enhancers (e.g., PEG-400, cyclodextrins) or nanoparticle encapsulation to improve in vivo efficacy .

Q. What strategies are effective for evaluating multi-target inhibition potential?

- Methodology : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for related targets (e.g., COX-1/2, topoisomerases). Validate predictions with enzyme inhibition assays .

Q. How can degradation products or impurities be characterized during stability studies?

- Analytical Workflow :

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).

- LC-MS/MS : Identify degradation products (e.g., demethylated derivatives, thiazole ring-opened species) and quantify impurity levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.